molecular formula C7H9BrN2OS B13270319 (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide

Cat. No.: B13270319
M. Wt: 249.13 g/mol
InChI Key: IZCYDILPHAKAHV-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide is an organic compound that features a brominated thiophene ring attached to a chiral amino-propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Amino-Propanamide: The brominated thiophene is then reacted with a chiral amino-propanamide precursor under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Industry

In industry, such compounds can be used in the development of advanced materials, including organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(5-chlorothiophen-3-yl)propanamide
  • (3R)-3-Amino-3-(5-fluorothiophen-3-yl)propanamide
  • (3R)-3-Amino-3-(5-iodothiophen-3-yl)propanamide

Uniqueness

The uniqueness of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and reagents.

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

IZCYDILPHAKAHV-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1[C@@H](CC(=O)N)N)Br

Canonical SMILES

C1=C(SC=C1C(CC(=O)N)N)Br

Origin of Product

United States

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